1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine
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Overview
Description
1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-fluorophenyl group via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and reduced derivatives of the original compound .
Scientific Research Applications
1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl linkage and the fluorine atom play crucial roles in modulating the compound’s binding affinity and activity. The compound may act by inhibiting or activating specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
2-Fluorophenylpyrrolidine: A compound with a similar structure but lacking the ethenyl linkage.
1-(2-Fluorophenyl)ethylpyrrolidine: A compound where the ethenyl group is replaced by an ethyl group.
Uniqueness
1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine is unique due to the presence of the ethenyl linkage, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Properties
CAS No. |
237436-15-6 |
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Molecular Formula |
C12H14FN |
Molecular Weight |
191.24 g/mol |
IUPAC Name |
1-[1-(2-fluorophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C12H14FN/c1-10(14-8-4-5-9-14)11-6-2-3-7-12(11)13/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
XTYGGJMBSGWZOC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1F)N2CCCC2 |
Origin of Product |
United States |
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